molecular formula C5H7BO3S B2837203 (4-Methoxythiophen-2-yl)boronic acid CAS No. 1321901-82-9

(4-Methoxythiophen-2-yl)boronic acid

Cat. No.: B2837203
CAS No.: 1321901-82-9
M. Wt: 157.98
InChI Key: CUAGIWSIHSSBRU-UHFFFAOYSA-N
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Description

(4-Methoxythiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C5H7BO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a boronic acid group (-B(OH)2) attached to the 2-position of the thiophene ring, with a methoxy group (-OCH3) at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Methoxythiophen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the borylation of 4-methoxythiophene using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired boronic acid product .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: (4-Methoxythiophen-2-yl)boronic acid is unique due to the presence of both a boronic acid group and a methoxy-substituted thiophene ring. This combination imparts distinct electronic properties, making it a valuable reagent in organic synthesis and materials science .

Properties

IUPAC Name

(4-methoxythiophen-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BO3S/c1-9-4-2-5(6(7)8)10-3-4/h2-3,7-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAGIWSIHSSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CS1)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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